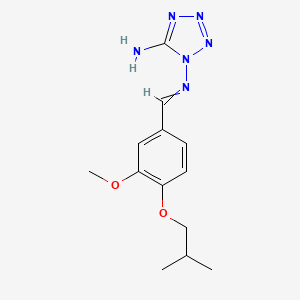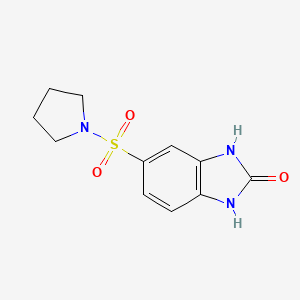![molecular formula C13H20N2O2 B5713308 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol (MPMP) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPMP is a phenol derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol for therapeutic purposes.
Conclusion:
In conclusion, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol is a chemical compound that has shown promise in various fields of scientific research, including cancer research, neuroprotection, and anti-inflammatory therapy. Its mechanism of action and physiological effects have been studied extensively, and future directions for research include the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other fields. Despite its potential benefits, further studies are needed to determine the optimal dosage and administration of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol for therapeutic purposes.
Synthesis Methods
There are several methods for synthesizing 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol, including the reaction of 2-methoxyphenol with formaldehyde and methylamine, and the reaction of 2-methoxyphenol with paraformaldehyde and 4-methylpiperazine. The latter method has been found to be more efficient, resulting in a higher yield of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol.
Scientific Research Applications
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to have potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory therapy, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to reduce inflammation and alleviate pain.
properties
IUPAC Name |
2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-6-8-15(9-7-14)10-11-4-3-5-12(17-2)13(11)16/h3-5,16H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTXUTWIFKJTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5713249.png)

![N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
![ethyl 4-[(N-benzoylglycyl)amino]benzoate](/img/structure/B5713283.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5713303.png)


![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5713341.png)
![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)